3-Butyl-5-(methoxymethyl)-1H-pyrazole

Cardiovascular Research Medicinal Chemistry Receptor Binding Assay

3-Butyl-5-(methoxymethyl)-1H-pyrazole is an organic compound of the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms, a butyl group at the 3-position, and a methoxymethyl group at the 5-position. Its molecular formula is C9H16N2O, with a molecular weight of 168.24 g/mol.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 124806-75-3
Cat. No. B14302258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-5-(methoxymethyl)-1H-pyrazole
CAS124806-75-3
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCCCCC1=NNC(=C1)COC
InChIInChI=1S/C9H16N2O/c1-3-4-5-8-6-9(7-12-2)11-10-8/h6H,3-5,7H2,1-2H3,(H,10,11)
InChIKeyVNAFIYBUUUVSDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyl-5-(methoxymethyl)-1H-pyrazole (124806-75-3): Procurement and Specification Data


3-Butyl-5-(methoxymethyl)-1H-pyrazole is an organic compound of the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms, a butyl group at the 3-position, and a methoxymethyl group at the 5-position . Its molecular formula is C9H16N2O, with a molecular weight of 168.24 g/mol [1]. It is primarily noted as a synthetic intermediate, with its class of compounds having been investigated for angiotensin II antagonistic activity, which is relevant to cardiovascular research . The compound is offered by various vendors for research purposes, with typical purities of 95% or higher [1].

Why 3-Butyl-5-(methoxymethyl)-1H-pyrazole (124806-75-3) Cannot Be Replaced by Simple Analogs


Generic substitution of 3-butyl-5-(methoxymethyl)-1H-pyrazole is not advised due to the critical structure-activity relationships (SAR) within the pyrazole class. Specifically, the length of the 3-alkyl chain (e.g., butyl vs. propyl) and the nature of the 5-substituent (e.g., methoxymethyl vs. carboxylate or hydroxymethyl) are known to dramatically alter both in vitro potency and in vivo efficacy for related angiotensin II antagonists [1]. For instance, a study on a related series of pyrazole-5-carboxylates demonstrated that a 3-butyl group conferred higher in vitro potency than a 3-propyl group, while the 3-propyl analogs could display comparable or superior oral activity in vivo [2]. Therefore, substituting the butyl or methoxymethyl moieties with similar groups would be expected to result in unpredictable changes to a compound's pharmacological profile and is not a scientifically sound practice without rigorous re-validation.

Evidence-Based Differentiation of 3-Butyl-5-(methoxymethyl)-1H-pyrazole (124806-75-3)


Influence of 3-Alkyl Chain Length on In Vitro Potency of Pyrazole Antagonists

In a series of 1H-pyrazole-5-carboxylate angiotensin II antagonists, a clear structure-activity relationship (SAR) was observed for the 3-alkyl substituent. Compounds with a 3-butyl group demonstrated higher in vitro potency against the AT1 receptor compared to their 3-propyl counterparts. For example, a 3-butyl analogue (19t) had an IC50 of 0.19 nM, whereas a 3-propyl analogue (19z) with the same N1-substituent was less potent in the receptor assay [1]. This class-level inference suggests that the butyl chain in 3-Butyl-5-(methoxymethyl)-1H-pyrazole is a key pharmacophore that may confer higher target affinity compared to shorter alkyl chains like propyl.

Cardiovascular Research Medicinal Chemistry Receptor Binding Assay

Role of C5-Substituent in Modulating In Vivo Efficacy of Pyrazole Antagonists

For C-linked pyrazole angiotensin II antagonists, the nature of the 5-substituent is a critical determinant of oral antihypertensive activity. A structure-activity relationship (SAR) study found that 5-C-substituted derivatives (such as those with a methoxymethyl group) were, on the whole, more potent after oral administration than their 5-O-substituted counterparts [1]. Furthermore, a specific 5-hydroxymethyl derivative (UP 221-78) demonstrated equivalent oral antihypertensive activity to the clinical drug Losartan in a rat model, underscoring the importance of this position [1]. This class-level evidence highlights the methoxymethyl group in 3-Butyl-5-(methoxymethyl)-1H-pyrazole as a feature that may confer advantageous oral activity compared to alternative 5-substitutions like ethers or carboxylates.

Pharmacology Drug Discovery Oral Bioavailability

Comparative Molecular Properties: Butyl vs. Propyl Analogue

A direct comparison of molecular properties between the target compound and its closest commercially available analogue reveals key differences that can impact experimental design and compound handling. 3-Butyl-5-(methoxymethyl)-1H-pyrazole (C9H16N2O, MW 168.24) has a higher molecular weight and increased lipophilicity compared to its 3-propyl analog, 3-(Methoxymethyl)-5-propyl-1H-pyrazole (C8H14N2O, MW 154.21) . These differences are significant for analytical method development (e.g., HPLC retention time, MS detection) and can influence a compound's physicochemical behavior in assays, such as solubility and membrane permeability.

Physicochemical Property Prediction ADME Analytical Chemistry

Key Applications for 3-Butyl-5-(methoxymethyl)-1H-pyrazole (124806-75-3) Based on Evidence


Synthetic Intermediate for Advanced Cardiovascular Drug Candidates

This compound serves as a key intermediate in the synthesis of C-linked pyrazole angiotensin II receptor antagonists [1]. The evidence supports that its 3-butyl and 5-methoxymethyl groups are critical for conferring high target affinity and favorable oral activity in downstream drug candidates [REFS-2, REFS-3]. Researchers focused on developing novel antihypertensive agents should procure this specific intermediate to access the pharmacophore associated with the most potent in vitro and in vivo profiles.

Structure-Activity Relationship (SAR) Studies of Pyrazole-Based Antagonists

For medicinal chemistry programs aiming to optimize pyrazole-based antagonists, this compound is essential for building SAR around the 3-alkyl and 5-substituent positions. The evidence shows that the butyl chain (vs. propyl) improves in vitro potency, while the C5-substitution pattern (methoxymethyl) is associated with superior oral efficacy compared to other linkers [REFS-2, REFS-3]. Procurement of this specific compound allows for controlled, evidence-based exploration of these critical SAR trends.

Analytical Method Development and Reference Standard

Due to its distinct molecular properties (MW 168.24, C9H16N2O), this compound can be used as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of this class of pyrazole intermediates . Its unique mass and retention time profile, which differs from analogs like the 3-propyl derivative (MW 154.21) , makes it a specific marker for quality control and reaction monitoring in a manufacturing or research setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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